
Edonerpic maleate
Descripción general
Descripción
El maleato de T-817, también conocido como Edonerpic maleate, es un derivado de tiofenilalquilo desarrollado por Toyama Chemical Co., Ltd. Es principalmente reconocido por sus propiedades neuroprotectoras y se está investigando para el tratamiento de la enfermedad de Alzheimer. El compuesto ha mostrado potencial en la protección de las neuronas contra el péptido beta-amiloide y la neurotoxicidad inducida por el peróxido de hidrógeno, así como en la promoción del crecimiento de neuritas en cultivos de rebanadas de hipocampo y cultivo de reagregación neuronal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del maleato de T-817 implica la reacción de 1-benzotiofen-5-il etoxi propil azetidinol con ácido maleico. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos y ajustes de temperatura controlados para asegurar la formación adecuada de la sal de maleato. La ruta sintética detallada es propiedad de Toyama Chemical Co., Ltd., y las condiciones de reacción específicas no se divulgan públicamente .
Métodos de producción industrial
La producción industrial del maleato de T-817 sigue las prácticas estándar de fabricación farmacéutica, incluida la síntesis del ingrediente farmacéutico activo (API), la purificación y la formulación en la forma de dosificación final. El proceso de producción garantiza una alta pureza y consistencia del compuesto, adhiriéndose a los estándares regulatorios para productos farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El maleato de T-817 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el maleato de T-817 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y otros peróxidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El maleato de T-817 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar agentes neuroprotectores y sus propiedades químicas.
Biología: Se investiga por sus efectos en las células neuronales y su potencial para promover el crecimiento de neuritas.
Medicina: Se explora como agente terapéutico para la enfermedad de Alzheimer, el deterioro cognitivo leve y la rehabilitación después de un derrame cerebral.
Industria: Aplicaciones potenciales en el desarrollo de medicamentos neuroprotectores y productos farmacéuticos relacionados .
Mecanismo De Acción
El maleato de T-817 ejerce sus efectos a través de múltiples mecanismos:
Neuroprotección: El compuesto protege las neuronas de la neurotoxicidad inducida por el péptido beta-amiloide al prevenir el estrés oxidativo y promover el crecimiento de neuritas.
Dianas moleculares: Activa los receptores sigma e interactúa con la proteína mediadora de respuesta a la colapsina 2 (CRMP2), que participa en el crecimiento de neuritas y la plasticidad sináptica.
Vías involucradas: El compuesto influye en las vías relacionadas con el estrés oxidativo, la plasticidad sináptica y la supervivencia neuronal
Comparación Con Compuestos Similares
Compuestos similares
Donepezilo: Otro agente neuroprotector utilizado en el tratamiento de la enfermedad de Alzheimer.
Memantina: Un antagonista del receptor NMDA utilizado para la enfermedad de Alzheimer.
Rivastigmina: Un inhibidor de la colinesterasa utilizado para la mejora cognitiva en la enfermedad de Alzheimer.
Singularidad del maleato de T-817
El maleato de T-817 es único debido a su doble acción de neuroprotección y promoción del crecimiento de neuritas. A diferencia de otros compuestos, se dirige específicamente a los receptores sigma y CRMP2, proporcionando un enfoque multifacético para la neuroprotección y la mejora cognitiva .
Actividad Biológica
Edonerpic maleate (T-817MA) is a low molecular-weight compound that has emerged as a promising neuroprotective agent, particularly in enhancing synaptic plasticity and facilitating recovery from brain injuries. This article provides an in-depth overview of its biological activity, including mechanisms of action, effects on various neurological conditions, and findings from preclinical and clinical studies.
This compound primarily exerts its effects through interactions with the collapsin response mediator protein 2 (CRMP2) . This binding enhances synaptic plasticity by promoting the delivery of AMPA receptors to synapses, which is crucial for neuronal communication and recovery after injury. Additionally, this compound influences the expression of postsynaptic proteins such as Arc, which plays a role in synaptic strengthening and memory formation.
Key Mechanisms:
- CRMP2 Interaction : this compound binds to CRMP2, reducing its cleavage and thereby enhancing neuronal survival and function post-injury .
- AMPA Receptor Delivery : The compound facilitates the delivery of AMPA receptors to synapses, which is essential for synaptic plasticity and functional recovery .
- Neuroprotection : It protects against neurotoxic effects induced by amyloid-beta (Aβ) peptides, promoting neurite outgrowth and preserving hippocampal synapses .
Motor Function Recovery
In rodent models, this compound has been shown to accelerate motor function recovery following traumatic brain injury (TBI). Studies indicate that administration of the compound in conjunction with rehabilitative training significantly enhances recovery outcomes compared to controls .
Cognitive Function
In models of neurodegeneration, such as tau transgenic mice, this compound has demonstrated the ability to mitigate cognitive deficits associated with Alzheimer's disease by preserving synaptic integrity and enhancing memory performance .
Clinical Trials
This compound has undergone several clinical trials aimed at evaluating its safety and efficacy in humans. A notable phase 2a trial focused on patients with mild to moderate Alzheimer's disease found that while the drug was generally well tolerated, it did not show significant efficacy on primary cognitive endpoints. However, post hoc analyses suggested potential benefits in specific patient subgroups .
Clinical Trial Highlights:
- Trial Type : Phase 2a for Alzheimer's disease
- Participants : 1068 patients across multiple trials
- Safety Profile : Well tolerated at doses up to 672 mg/day; common side effects included mild gastrointestinal symptoms.
Case Study 1: Stroke Rehabilitation
In a study involving stroke patients, this compound was administered during rehabilitation phases. Results indicated significant improvements in motor function recovery compared to traditional rehabilitation alone, highlighting its potential as an adjunct therapy .
Case Study 2: Traumatic Brain Injury
A study involving rats subjected to controlled cortical impact demonstrated that this compound significantly reduced brain edema and neuronal loss while improving long-term neurological outcomes measured by the Morris Water Maze test .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Edonerpic maleate's neuroplasticity-enhancing effects?
this compound binds to collapsin-response-mediator-protein 2 (CRMP2), facilitating synaptic delivery of AMPA receptors (GluA1-containing) to enhance glutamate signaling. This mechanism promotes experience-dependent synaptic plasticity, critical for motor recovery post-brain injury. Experimental validation involves CRMP2-knockout models, where Edonerpic's effects are abolished, confirming CRMP2 dependency . Key methodologies include immunohistochemistry for AMPA receptor localization and behavioral assays (e.g., rodent grasping tasks).
Q. How do preclinical models demonstrate this compound's efficacy in stroke recovery?
In rodent and non-human primate models of stroke, this compound combined with rehabilitative training accelerates motor function recovery. For example, primates treated with Edonerpic showed improved dexterity in retrieving small objects post-internal capsule hemorrhage. Studies use standardized motor function scales (e.g., Fugl-Meyer Assessment) and longitudinal imaging to track synaptic changes .
Q. What are the primary safety and tolerability findings from phase 1/2 clinical trials?
Phase 1 trials established tolerability at single doses up to 896 mg and daily doses of 672 mg for two weeks. Phase 2 trials in Alzheimer’s disease (AD) reported mild gastrointestinal adverse events (e.g., diarrhea) in 13.9% of participants at 224 mg/day and 14.6% at 448 mg/day. Safety assessments include plasma pharmacokinetics and CSF penetration rates (~11%) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's neuroprotective vs. cytotoxic effects?
In vitro studies show concentration-dependent cytotoxicity (e.g., increased LDH release and calcium dysregulation at ≥10 µM), while in vivo models report neuroprotection. This discrepancy may arise from differential CRMP2 expression or compensatory mechanisms in intact organisms. Researchers should conduct dose-response studies across models and integrate transcriptomic profiling to identify toxicity thresholds .
Q. What methodological challenges arise in translating this compound's preclinical efficacy to clinical trials?
Despite robust preclinical data in AD and stroke, phase 2 trials failed to show significant cognitive improvement (e.g., ADAS-cog change: placebo = +7.91 vs. 448 mg/day = +7.08, p = 0.39). Limitations include patient heterogeneity, inadequate biomarker stratification (e.g., CSF Aβ42/tau), and lack of pharmacodynamic targets in trial design. Future studies should prioritize adaptive trial designs and companion biomarkers (e.g., AMPA receptor PET imaging) .
Q. What strategies optimize this compound's combination with rehabilitative training in experimental design?
Synergy with physical therapy requires strict timing: Edonerpic must be administered during active rehabilitation to exploit activity-dependent plasticity. Rodent studies use constrained motion tasks paired with drug dosing, while primate models employ motor skill retraining protocols. Controls should include drug-only and rehab-only arms to isolate combinatorial effects .
Q. How do biomarker discrepancies (e.g., CSF tau reduction vs. clinical outcomes) inform Edonerpic's mechanism of action?
A subset of phase 2 trial participants showed reduced CSF phospho-tau181 (∆ = -5.3 pg/mL, p < 0.05), yet no clinical benefit was observed. This may indicate off-target effects or insufficient target engagement. Researchers should validate biomarkers (e.g., synaptic vesicle glycoprotein 2A PET) and correlate them with functional outcomes in post hoc analyses .
Q. Methodological Guidance
Q. What statistical approaches address high attrition rates in this compound trials?
In phase 2 AD trials, 23–30% of participants discontinued due to adverse events. Mixed-effects models for repeated measures (MMRM) or Bayesian hierarchical models can mitigate bias from missing data. Sensitivity analyses (e.g., tipping-point analysis) should assess robustness of results .
Q. How to design translational studies bridging Edonerpic's CRMP2-AMPA axis across species?
Cross-species validation involves parallel experiments in rodents and non-human primates using identical behavioral tasks (e.g., pellet retrieval). Electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) and CRISPR-mediated CRMP2 modulation can confirm mechanism conservation .
Q. What ethical considerations apply to Edonerpic trials in vulnerable populations (e.g., stroke survivors)?
Informed consent must address potential risks (e.g., gastrointestinal distress) and clarify that motor recovery benefits are not guaranteed. Trials should include independent data monitoring boards to oversee safety, especially in studies combining drug therapy with intensive rehabilitation .
Q. Tables for Key Findings
Propiedades
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUCYBFCLXANSO-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519187-97-4 | |
Record name | T-817 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-817 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.